molecular formula C11H21ClN2O2 B13495888 1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride

1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride

Cat. No.: B13495888
M. Wt: 248.75 g/mol
InChI Key: LVPUOGALVIXTAJ-UHFFFAOYSA-N
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Description

1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds with piperidine moieties are widely used in the pharmaceutical industry due to their significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride typically involves the reaction of piperidine derivatives under specific conditions. One common method involves the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in the formation of cyclic amines in good to excellent yields . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 .

Industrial Production Methods

Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperidine derivatives can lead to the formation of piperidones, while reduction can yield piperidines .

Mechanism of Action

The mechanism of action of 1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride is unique due to its specific structure, which combines a piperidine ring with a carbonyl and hydroxyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

(3-hydroxypiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c14-10-2-1-7-13(8-10)11(15)9-3-5-12-6-4-9;/h9-10,12,14H,1-8H2;1H

InChI Key

LVPUOGALVIXTAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCNCC2)O.Cl

Origin of Product

United States

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